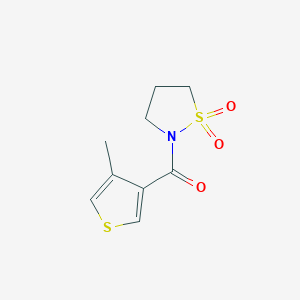
4-Benzylidene-1-methylsulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-1-methylsulfonylpiperidine, also known as BMSP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it an attractive candidate for use in a variety of fields, including medicinal chemistry, pharmacology, and neuroscience. In
Aplicaciones Científicas De Investigación
4-Benzylidene-1-methylsulfonylpiperidine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-Benzylidene-1-methylsulfonylpiperidine as a probe for the study of neurotransmitter transporters. 4-Benzylidene-1-methylsulfonylpiperidine has been shown to selectively bind to the dopamine transporter, which is a key target in the treatment of a variety of neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The mechanism of action of 4-Benzylidene-1-methylsulfonylpiperidine involves the binding of the compound to the dopamine transporter. This binding inhibits the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration can have a variety of effects on the brain, including improved mood, increased focus, and reduced anxiety.
Biochemical and Physiological Effects:
4-Benzylidene-1-methylsulfonylpiperidine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine transporters, 4-Benzylidene-1-methylsulfonylpiperidine has also been shown to bind to other neurotransmitter transporters, including the serotonin transporter and the norepinephrine transporter. This broad binding profile suggests that 4-Benzylidene-1-methylsulfonylpiperidine may have potential applications in the treatment of a variety of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Benzylidene-1-methylsulfonylpiperidine is its selectivity for dopamine transporters. This selectivity makes it an attractive candidate for use in the study of dopamine-related disorders. However, one limitation of 4-Benzylidene-1-methylsulfonylpiperidine is its relatively low binding affinity for dopamine transporters compared to other compounds. This low binding affinity may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research involving 4-Benzylidene-1-methylsulfonylpiperidine. One area of research involves the development of new analogs of 4-Benzylidene-1-methylsulfonylpiperidine with improved binding affinity and selectivity for dopamine transporters. Another area of research involves the use of 4-Benzylidene-1-methylsulfonylpiperidine as a tool for the study of other neurotransmitter transporters, including the serotonin transporter and the norepinephrine transporter. Finally, 4-Benzylidene-1-methylsulfonylpiperidine may have potential applications in the treatment of a variety of neurological disorders, including Parkinson's disease, ADHD, and depression. Further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of 4-Benzylidene-1-methylsulfonylpiperidine involves the reaction of piperidine with benzaldehyde and methylsulfonyl chloride. The reaction takes place under acidic conditions and produces 4-Benzylidene-1-methylsulfonylpiperidine as a white solid. The synthesis of 4-Benzylidene-1-methylsulfonylpiperidine is relatively straightforward and can be carried out using standard laboratory techniques.
Propiedades
IUPAC Name |
4-benzylidene-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCGQFRTPLVOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(=CC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)


![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)




![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)